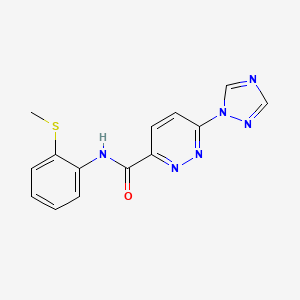

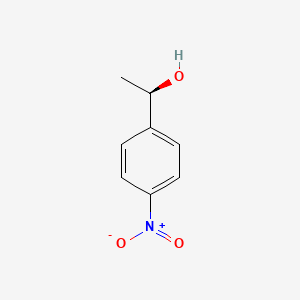

(1R)-1-(4-nitrophenyl)ethan-1-ol

Vue d'ensemble

Description

(1R)-1-(4-nitrophenyl)ethan-1-ol, also known as 4-nitrophenylethanol, is a nitro alcohol compound with the molecular formula C8H9NO3. It is a colorless, volatile liquid with a characteristic odor. It is used in a variety of scientific and industrial applications, including organic synthesis and the production of pharmaceuticals. It is also used in the laboratory for a variety of experiments and research applications. In

Applications De Recherche Scientifique

Multistep Oxidation and Characterization

Research by Zhang et al. (2017) on homo-dinuclear nonlinear complexes, involving derivatives of ethynyl oligophenylamine-bridged diruthenium and diiron complexes, elucidates the potential of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in understanding electron transfer mechanisms and oxidation processes within complex molecules. Their work emphasizes the role of this compound in facilitating electron delocalization and oxidation processes, which are crucial in the development of advanced materials and catalysis (Zhang et al., 2017).

Chiral Analysis and Differentiation

Coxon et al. (2004) investigated the differentiation of β-Prochiral protons adjacent to the ether oxygen of chiral esters derived from 2-arylethan-1-ols, demonstrating the use of this compound in analytical chemistry to study chiral molecules. This research provides insights into the structural analysis and understanding of chiral molecules, contributing to fields such as pharmaceuticals and fine chemicals (Coxon et al., 2004).

Photochemical Studies and Material Sciences

Okamoto et al. (1987) focused on the photochemical C-P bond cleavage of nitrobenzylphosphonate ions, producing compounds like 1,2-bis(4-nitrophenyl)ethane. This study highlights the application of this compound derivatives in photochemistry and the development of photolabile protecting groups, which are pivotal in the synthesis of complex organic molecules and materials science (Okamoto et al., 1987).

Advanced Polymers and Optical Storage

Meng et al. (1996) synthesized copolymers incorporating nitrophenyl derivatives, exploring their application in reversible optical storage. The research underscores the role of this compound in the development of advanced polymers with potential applications in data storage and optoelectronics (Meng et al., 1996).

Nonlinear Optical Properties

Babgi et al. (2018) studied "Rigid-Rod" Bis-Alkynyl Ruthenium Complexes to assess their nonlinear optical properties. The incorporation of this compound derivatives in such complexes demonstrates the compound's utility in exploring and enhancing nonlinear optical properties for applications in optoelectronics and photonics (Babgi et al., 2018).

Propriétés

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)

![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)